molecular formula C10H22ClNO B2554661 4-(tert-Butoxy)cyclohexanamine hydrochloride CAS No. 2287283-85-4

4-(tert-Butoxy)cyclohexanamine hydrochloride

Cat. No.: B2554661
CAS No.: 2287283-85-4
M. Wt: 207.74
InChI Key: VZGZZKFRYJESPW-JUAUBFSOSA-N
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Description

4-(tert-Butoxy)cyclohexanamine hydrochloride is an organic compound with the molecular formula C10H22ClNO. It is a derivative of cyclohexanamine, where the amine group is substituted with a tert-butoxy group at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Formation of tert-Butoxy Group: Cyclohexanone is reacted with tert-butyl alcohol in the presence of an acid catalyst to form 4-(tert-butoxy)cyclohexanone.

    Amination: The 4-(tert-butoxy)cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to form 4-(tert-butoxy)cyclohexanamine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.

Major Products Formed

Scientific Research Applications

4-(tert-Butoxy)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: Lacks the tert-butoxy group, making it less lipophilic.

    4-(tert-Butyl)cyclohexanamine: Similar structure but with a tert-butyl group instead of tert-butoxy.

    4-(tert-Butoxy)cyclohexanol: Contains a hydroxyl group instead of an amine.

Uniqueness

4-(tert-Butoxy)cyclohexanamine hydrochloride is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form multiple types of interactions make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGZZKFRYJESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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